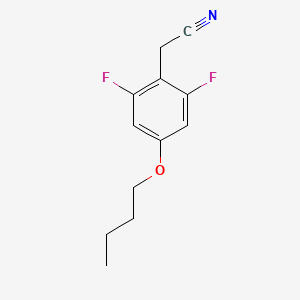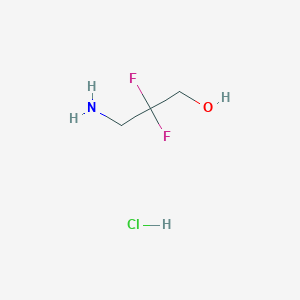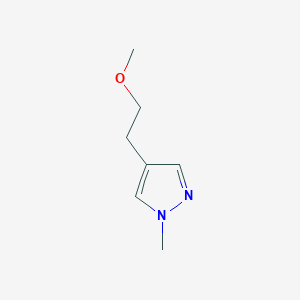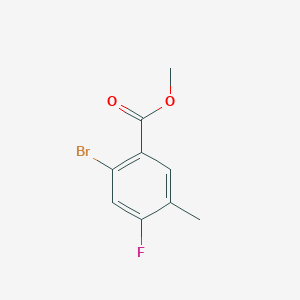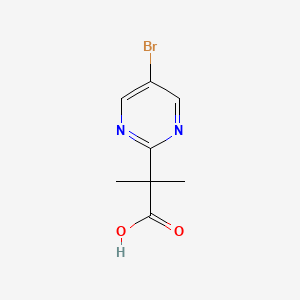
2-(5-Bromopyrimidin-2-yl)-2-methylpropanoic acid
説明
The compound “2-(5-Bromopyrimidin-2-yl)acetic acid” is a derivative of pyrimidine, which is a basic aromatic ring present in many important biomolecules, such as DNA and RNA . Pyrimidine derivatives have been extensively studied for their potential applications in various fields, including medicine and materials science.
Molecular Structure Analysis
The molecular structure of a compound can be determined using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various techniques. For example, the melting point, boiling point, and solubility can be determined experimentally . The compound “2-(5-Bromopyrimidin-2-yl)acetic acid” is likely to be a solid at room temperature .科学的研究の応用
Synthesis and Structural Analysis
A mecarbinate derivative closely related to 2-(5-bromopyrimidin-2-yl)-2-methylpropanoic acid was synthesized and its molecular structure was analyzed through single crystal X-ray analysis and vibrational spectral studies. This research illustrates the compound's potential in structural chemistry and material science for its unique molecular configuration and properties (Luo, Ma, Zhou, & Huang, 2019).
Chemical Reactions and Synthesis Routes
Studies on the reactions involving 5-bromopyrimidine, a core component of the chemical , have provided insights into its reactivity and potential applications in synthesizing complex organic compounds. For instance, research on palladium-catalyzed C-C coupling and nucleophilic aromatic substitution of hydrogen (SNH) reactions demonstrated the compound's versatility in creating substituted pyrimidines, which are valuable in various chemical synthesis pathways (Verbitskiy et al., 2013).
Sensitized Near-Infrared Emission
The compound's derivative, bpmc, was utilized in constructing d-f bimetallic complexes, demonstrating its potential in materials science, particularly in the field of near-infrared (NIR) emission. This application is crucial for developing advanced materials for sensing, imaging, and telecommunications (Chen et al., 2014).
Halogen Bonding in Supramolecular Assembly
Research on bromo-substituted derivatives, including structures similar to this compound, highlighted their role in halogen bonding and supramolecular assembly. These findings have implications for designing new materials and understanding molecular interactions in various chemical contexts (Mocilac & Gallagher, 2014).
Antiproliferative Activity
While not directly related to this compound, studies on pyrimidine derivatives have shown significant antiproliferative activity against human cancer cell lines. This suggests potential research avenues into the therapeutic applications of related compounds (Awad et al., 2015).
作用機序
Safety and Hazards
特性
IUPAC Name |
2-(5-bromopyrimidin-2-yl)-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O2/c1-8(2,7(12)13)6-10-3-5(9)4-11-6/h3-4H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYKTYJGEPHQWOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC=C(C=N1)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




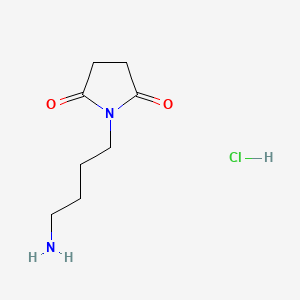
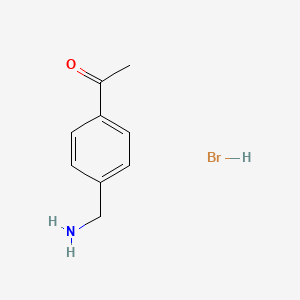
![N-[(1R*,4R*)-4-Aminocyclohexyl]-2-methoxyacetamide hydrochloride](/img/structure/B1380521.png)
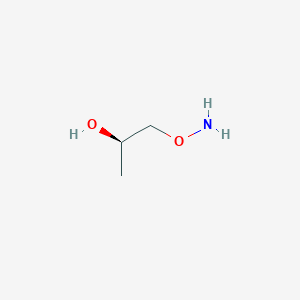
![[1,3'-Bipyrrolidine]-2,5-dione hydrochloride](/img/structure/B1380524.png)
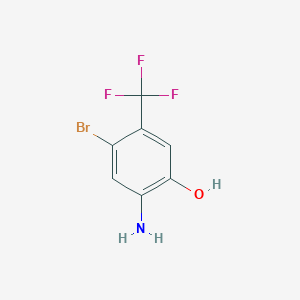
![[2,4'-Bipyridin]-3-ylmethanamine](/img/structure/B1380529.png)
